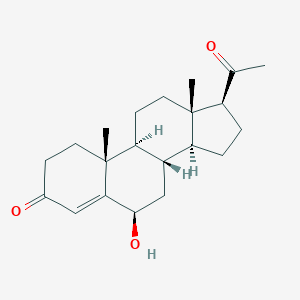

6beta-Hydroxyprogesterone

Description

6-beta-Hydroxyprogesterone, also known as 6b-hydroxy-4-pregnen-3, 20-dione or 3, 20-dioxopregn-4-en-6beta-ol, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. 6-beta-Hydroxyprogesterone is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-beta-Hydroxyprogesterone has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-beta-hydroxyprogesterone is primarily located in the cytoplasm and membrane (predicted from logP). 6-beta-Hydroxyprogesterone can be converted into 6beta-hydroxyprogesterone hemisuccinate.

Structure

3D Structure

Properties

IUPAC Name |

(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-CXICGXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975802 | |

| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-19-3 | |

| Record name | 6β-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 6-beta-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 6β-Hydroxyprogesterone Synthesis Pathway in Liver Microsomes

Abstract

The metabolic transformation of progesterone into its hydroxylated derivatives is a cornerstone of steroid homeostasis and xenobiotic metabolism. This guide provides a comprehensive technical overview of the synthesis of 6β-hydroxyprogesterone, a primary metabolite, within liver microsomes. We will explore the central role of the Cytochrome P450 3A (CYP3A) subfamily, detail the catalytic mechanism, and present validated, step-by-step protocols for the in vitro study of this crucial pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation, thereby bridging foundational biochemistry with practical laboratory application.

Introduction: The Significance of Progesterone 6β-Hydroxylation

Progesterone, a key steroid hormone, undergoes extensive metabolism primarily in the liver to ensure proper physiological regulation and clearance. The hydroxylation of progesterone at the 6β-position is a major metabolic route, catalyzed predominantly by the Cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in humans.[1][2] These enzymes are vesicle-like artifacts of the endoplasmic reticulum (ER) and are enriched in liver microsomal preparations.[3]

The 6β-hydroxylation pathway is of profound interest to the scientific and pharmaceutical communities for two primary reasons:

-

Biomarker of CYP3A4/5 Activity: CYP3A4 is responsible for the metabolism of approximately 50% of all clinically used drugs.[4][5] Its activity varies significantly between individuals due to genetic and environmental factors.[4] The rate of 6β-hydroxyprogesterone formation serves as a reliable in vitro probe reaction to assess baseline CYP3A4/5 activity and to study the inductive or inhibitory effects of new chemical entities (NCEs).[6][7] Understanding a new drug's potential to interact with this pathway is critical for predicting drug-drug interactions (DDIs).[5][8]

-

Physiological Relevance: Metabolites of progesterone, including 6β-hydroxyprogesterone, are not merely inactive breakdown products. Studies have shown they can possess their own biological activities, potentially modulating uterine contractility and other physiological processes.[9]

This guide will provide the foundational knowledge and practical protocols to accurately investigate this pathway.

The Enzymatic Machinery: The CYP3A Subfamily and its Partners

The synthesis of 6β-hydroxyprogesterone is not the result of a single enzyme but an elegant, membrane-bound electron transport chain located within the endoplasmic reticulum of hepatocytes.

-

Cytochrome P450 3A4/5 (CYP3A4/5): These are the terminal monooxygenases.[10] As heme-thiolate proteins, they contain a central iron atom within a heme group, which is the active site for oxygen activation and substrate binding.[10][11] While sharing high sequence homology, CYP3A4 is the most abundant isoform in the adult human liver, whereas CYP3A5 expression is polymorphic.[1]

-

NADPH-Cytochrome P450 Reductase (CPR or POR): This obligatory flavoprotein is the electron donor for all microsomal P450 enzymes.[12][13][14] CPR acts as a shuttle, transferring two electrons, one at a time, from the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to the P450 enzyme.[14][15] This electron transfer is essential for the P450 catalytic cycle to proceed.[12]

-

Cytochrome b5 (Cyt b5): While CPR is essential, Cyt b5 can act as an accessory protein, donating the second electron to the P450 catalytic cycle.[12][13] This can augment the reactions mediated by some P450 isoforms, including CYP3A4, and can influence the overall rate of metabolism.[12]

The Catalytic Cycle of Progesterone 6β-Hydroxylation

The conversion of progesterone to 6β-hydroxyprogesterone follows the canonical P450 catalytic cycle. This multi-step process involves the binding of the substrate, sequential electron transfers, and the activation of molecular oxygen.[15]

The cycle proceeds as follows:

-

Substrate Binding: Progesterone binds to the active site of the oxidized P450 enzyme (Fe³⁺).

-

First Electron Transfer: NADPH-cytochrome P450 reductase transfers an electron from NADPH to the P450-substrate complex, reducing the heme iron to its ferrous state (Fe²⁺).[15]

-

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, either from CPR or cytochrome b5, to form a highly reactive peroxo-anion intermediate.[12]

-

Oxygen-Oxygen Bond Cleavage: The O-O bond is cleaved, facilitated by protonation, releasing a molecule of water and forming a potent ferryl-oxo (Fe⁴⁺=O) species.

-

Substrate Hydroxylation: This powerful oxidizing intermediate abstracts a hydrogen atom from the 6β position of progesterone, followed by an oxygen rebound step that incorporates the hydroxyl group onto the substrate.

-

Product Release: The hydroxylated product, 6β-hydroxyprogesterone, dissociates from the active site, returning the P450 enzyme to its initial oxidized state, ready for another catalytic cycle.

Experimental Workflow for In Vitro Analysis

Analyzing the 6β-hydroxylation of progesterone in vitro requires a systematic, multi-step approach. The workflow begins with the isolation of the enzymatic machinery (microsomes), proceeds to the enzymatic reaction itself, and concludes with the analytical quantification of the product.

Protocol 1: Isolation of Liver Microsomes

This protocol describes the preparation of microsomes from fresh or frozen liver tissue via differential centrifugation.[16][17] The principle is to separate the endoplasmic reticulum fragments (microsomes) from other cellular components like nuclei, mitochondria, and cytosol.

Materials:

-

Liver tissue (human or animal)

-

Homogenization Buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl and 1 mM EDTA), ice-cold.

-

Protease Inhibitor Cocktail.[18]

-

Dounce or Potter-Elvehjem homogenizer.[17]

-

Refrigerated centrifuge capable of 10,000 x g.

-

Ultracentrifuge capable of 100,000 x g.[16]

Procedure:

-

Tissue Preparation: Weigh the liver tissue and trim away any connective or fatty tissue.[18] Mince the tissue into small pieces on an ice-cold surface.

-

Homogenization: Add 3-4 volumes of ice-cold Homogenization Buffer containing protease inhibitors per gram of tissue.[18] Homogenize on ice using 10-15 gentle strokes of the Dounce homogenizer until a uniform suspension is achieved.[17][18]

-

Expert Insight: Performing all steps on ice is critical to minimize the activity of proteases and preserve the enzymatic function of the CYPs and CPR.

-

-

First Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 10,000 x g for 15-20 minutes at 4°C.[16][17] This step pellets heavy cellular debris, including nuclei and mitochondria.

-

Collect Supernatant: Carefully collect the supernatant, which is the S9 fraction, avoiding the loose upper lipid layer and the dense pellet.[18] The S9 fraction contains both microsomes and cytosolic components.

-

Ultracentrifugation: Transfer the S9 fraction to ultracentrifuge tubes and spin at 100,000 x g for 60 minutes at 4°C.[16] This step pellets the microsomal vesicles.

-

Washing & Storage: Discard the supernatant (cytosolic fraction). Gently wash the light pink/beige microsomal pellet with Homogenization Buffer to remove residual cytosolic proteins and resuspend it in a suitable storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol).

-

Quantification & Storage: Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.[19] Microsomes can typically be refrozen a limited number of times without significant loss of activity.[19]

Protocol 2: In Vitro 6β-Hydroxyprogesterone Synthesis Assay

This protocol outlines the incubation of liver microsomes with progesterone and the necessary cofactors to measure the rate of 6β-hydroxyprogesterone formation.

Materials:

-

Isolated liver microsomes (e.g., at 20 mg/mL).

-

100 mM Potassium Phosphate Buffer, pH 7.4.[19]

-

Progesterone stock solution (e.g., in methanol or DMSO).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) OR a 20 mM NADPH stock solution.[16][19]

-

Reaction termination solution (e.g., ice-cold acetonitrile or ethyl acetate).[16][19]

-

Incubating water bath or block heater set to 37°C.

Procedure:

-

Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes. The final microsomal protein concentration typically ranges from 0.1 to 0.5 mg/mL.

-

Add Substrate: Add the progesterone stock solution to the master mix. The final substrate concentration should be optimized, but a starting point is often near the known Km value for the reaction.

-

Trustworthiness Check: The final concentration of the organic solvent used to dissolve progesterone must be kept low (typically <1%) as it can inhibit CYP activity.[19]

-

-

Pre-incubation: Gently vortex the tubes and pre-incubate the mixture for 5 minutes at 37°C to bring the reaction to temperature.[19]

-

Initiate Reaction: Start the enzymatic reaction by adding the NADPH solution or the NADPH regenerating system.[16][19] Vortex gently.

-

Expert Insight: An NADPH regenerating system provides a sustained supply of NADPH, which is beneficial for longer incubation times and helps maintain linear reaction kinetics.

-

-

Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 10-30 minutes).[16][19] The incubation time should be within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.[19] This precipitates the microsomal proteins and halts all enzymatic activity.

-

Sample Processing: Vortex the terminated reaction mixture vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.[16][19]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the analyte (6β-hydroxyprogesterone), to a new tube or HPLC vial for analysis.[16][19]

-

Essential Controls:

-

No NADPH Control: A reaction mix without NADPH to confirm the reaction is NADPH-dependent.[19]

-

Time-Zero Control: A reaction terminated immediately after adding NADPH to account for any non-enzymatic degradation or background.[19]

-

Heat-Inactivated Microsomes: A reaction with microsomes that have been pre-heated (e.g., 45°C for 30 min) to denature the enzymes, confirming the reaction is enzymatic.[19]

-

Protocol 3: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying steroid metabolites due to its high sensitivity and specificity.[20][21][22]

General Procedure:

-

Chromatographic Separation: Inject the supernatant from the terminated assay onto a reverse-phase C18 column.[20][22] Use a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid) to separate 6β-hydroxyprogesterone from the parent progesterone and other potential metabolites.[20]

-

Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source.[21]

-

MRM Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecular ion, [M+H]⁺) for 6β-hydroxyprogesterone is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte.

-

Quantification: A standard curve is generated using authentic 6β-hydroxyprogesterone standard at known concentrations. The peak area of the analyte in the unknown samples is compared to the standard curve to determine its concentration. An internal standard (e.g., a deuterated version of the analyte) is typically added during sample processing to correct for variations in extraction and ionization.[23]

Data Interpretation and Quality Control

Accurate data interpretation is contingent upon a well-designed experiment with appropriate controls. The primary output is the rate of metabolite formation, typically expressed as pmol of 6β-hydroxyprogesterone formed per minute per mg of microsomal protein.

By varying the substrate concentration, key enzyme kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation:

-

Vmax: The maximum velocity of the reaction.

-

Km: The Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.

Table 1: Example Michaelis-Menten Kinetic Data

| Progesterone (µM) | Velocity (pmol/min/mg) |

| 5 | 15.2 |

| 10 | 26.1 |

| 25 | 45.5 |

| 50 | 62.5 |

| 100 | 76.9 |

| 200 | 88.9 |

This data is illustrative and should be determined empirically.

Applications in Drug Development

The in vitro 6β-hydroxyprogesterone synthesis assay is a powerful tool in preclinical drug development.

-

CYP3A4 Inhibition Screening: NCEs are co-incubated with progesterone to determine if they inhibit the formation of 6β-hydroxyprogesterone. A decrease in the formation rate indicates that the NCE is a CYP3A4 inhibitor, flagging it for potential DDIs.

-

CYP3A4 Induction Assessment: While this microsomal assay is not suitable for assessing enzyme induction (which requires cellular machinery for gene transcription), it is used to measure the activity change in microsomes isolated from hepatocytes that have been pre-treated with a potential inducer.

-

Metabolic Stability: The assay can be adapted to understand the intrinsic clearance of progesterone-like compounds, providing valuable data for pharmacokinetic modeling.

Conclusion

The 6β-hydroxylation of progesterone in liver microsomes is a critical metabolic pathway mediated by the CYP3A enzyme system. Its study provides invaluable insights into hepatic drug metabolism, steroid homeostasis, and the prediction of drug-drug interactions. The protocols and principles outlined in this guide offer a robust framework for researchers to investigate this pathway with high scientific integrity. By combining careful preparation of biological materials, precise execution of in vitro assays, and sensitive analytical quantification, professionals in drug development can generate reliable data to inform critical decisions in the progression of new therapeutic agents.

References

-

Ghanbari, F., & Rowland-Yeo, K. (2012). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 40(1), 21-25. Available from: [Link]

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Available from: [Link]

-

Kato, M., et al. (2014). Isoform-Specific Regulation of Cytochromes P450 Expression by Estradiol and Progesterone. Drug Metabolism and Disposition, 42(9), 1530-1537. Available from: [Link]

-

JoVE. (2023). Drug Metabolism: Phase I Reactions. Available from: [Link]

-

Niwa, T., et al. (2000). Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones. Journal of Steroid Biochemistry and Molecular Biology, 75(4-5), 269-276. Available from: [Link]

-

Henderson, C. J., & Wolf, C. R. (2014). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Drug Metabolism and Disposition, 42(6), 943-952. Available from: [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2019). NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies. EXCLI Journal, 18, 779-790. Available from: [Link]

-

Wang, Y., et al. (2016). Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin. Cancer Chemotherapy and Pharmacology, 78(4), 833-841. Available from: [Link]

-

ResearchGate. (n.d.). Progesterone metabolism by major cytochrome P450 enzymes denoting major and minor products. Available from: [Link]

-

Vaz, A. D. N., et al. (2020). Pleiotropy of Progesterone Receptor Membrane Component 1 in Modulation of Cytochrome P450 Activity. International Journal of Molecular Sciences, 21(18), 6834. Available from: [Link]

-

Assay Genie. (n.d.). Microsome Isolation Kit. Available from: [Link]

-

Let's Learn interesting things. (2023). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. YouTube. Available from: [Link]

-

Bodero, M., & Abisambra, J. F. (2014). Microsome Isolation from Tissue. Bio-protocol, 4(3), e1038. Available from: [Link]

-

Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(9), 1599. Available from: [Link]

-

Lisboa, B. P., & Gustafsson, J. A. (1969). Biosynthesis of 6 beta- and 6 alpha-hydroxyprogesterone in the human foetal liver. European Journal of Biochemistry, 9(4), 503-506. Available from: [Link]

-

Wang, H., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Frontiers in Pharmacology, 15, 1351680. Available from: [Link]

-

ResearchGate. (2014). (PDF) Microsome Isolation from Tissue. Available from: [Link]

-

OUCI. (n.d.). Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. Available from: [Link]

-

Mizrachi, Y., et al. (2015). Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Reproductive Sciences, 22(11), 1437-1444. Available from: [Link]

-

Niwa, T., et al. (2021). Comparison of Inhibitory and Stimulatory Effects of Steroid Hormones on Progesterone and Testosterone 6β-Hydroxylation by Human CYP3A4, CYP3A5, and CYP3A7. Biological and Pharmaceutical Bulletin, 44(4), 579-584. Available from: [Link]

-

van der Veen, M., et al. (2019). Studies on CYP3A activity during the menstrual cycle as measured by urinary 6β‐hydroxycortisol/cortisol. Clinical and Translational Science, 12(6), 650-655. Available from: [Link]

-

Galetin, A., et al. (2005). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. European Journal of Pharmaceutical Sciences, 26(2), 183-193. Available from: [Link]

-

Denisov, I. G., et al. (2009). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochimica et Biophysica Acta, 1794(12), 1779-1791. Available from: [Link]

-

Nahler, G., et al. (1997). In vitro 6 beta-hydroxylation of progesterone in human renal tissue. Steroids, 62(6), 466-469. Available from: [Link]

-

Waskito, L. A., & Suradi, S. (2022). Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. Research Journal of Pharmacy and Technology, 15(10), 4721-4727. Available from: [Link]

-

SCIEX. (n.d.). LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500. Available from: [Link]

-

ResearchGate. (n.d.). Allosteric Activation of Cytochrome P450 3A4 via Progesterone Bioconjugation. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of in vitro conversions of progesterone with CYP106A2 and.... Available from: [Link]

-

Rauh, M., et al. (2001). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 47(10), 1819-1825. Available from: [Link]

-

Davis, J. D., et al. (2011). Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics, 90(2), 269-276. Available from: [Link]

-

Wongsrikeao, P., et al. (2020). LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation. Molecules, 25(21), 5088. Available from: [Link]

Sources

- 1. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Studies on CYP3A activity during the menstrual cycle as measured by urinary 6β‐hydroxycortisol/cortisol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4 [ouci.dntb.gov.ua]

- 9. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Drug Metabolism: Phase I Reactions [jove.com]

- 16. oyc.co.jp [oyc.co.jp]

- 17. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. sciex.com [sciex.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 6β-Hydroxyprogesterone in Steroidogenesis: An In-depth Technical Guide

Abstract

6β-Hydroxyprogesterone (6β-OHP) is a significant metabolite of progesterone, emerging from the intricate web of steroidogenesis. While often considered a product of detoxification pathways, emerging evidence suggests a more nuanced role for this hydroxylated steroid. This technical guide provides a comprehensive overview of the biological function of 6β-OHP in steroidogenesis, tailored for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, primarily mediated by cytochrome P450 enzymes, its physiological effects, and its potential as a metabolic intermediate. This guide will also furnish detailed experimental protocols and data interpretation strategies to empower researchers in their investigation of this and other steroid metabolites.

Introduction: Beyond a Simple Metabolite

Steroidogenesis is the complex process of synthesizing steroid hormones from cholesterol. This cascade of enzymatic reactions is tightly regulated to produce a diverse array of hormones that govern a vast range of physiological processes, including reproduction, metabolism, and stress response[1]. Progesterone, a key steroid hormone, is not only a critical signaling molecule in its own right but also a central precursor to other vital steroids[2].

The metabolism of progesterone is a critical aspect of its biological activity and clearance. Hydroxylation is a primary metabolic modification, and the position of the hydroxyl group profoundly influences the biological properties of the resulting steroid. 6β-hydroxylation, in particular, has traditionally been viewed as a step towards inactivation and excretion. However, this guide will explore the evolving understanding of 6β-Hydroxyprogesterone (6β-OHP), positing that its role extends beyond that of a mere metabolic byproduct.

Biosynthesis of 6β-Hydroxyprogesterone: The Cytochrome P450 Superfamily at the Helm

The primary route for the formation of 6β-OHP is the hydroxylation of progesterone, a reaction predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes[3]. These monooxygenases are crucial for the metabolism of a wide variety of endogenous and exogenous compounds.

The Dominant Role of CYP3A4

The CYP3A subfamily, and particularly CYP3A4, is the principal catalyst for the 6β-hydroxylation of progesterone in humans. CYP3A4 is highly expressed in the liver and small intestine and is responsible for the metabolism of a vast number of pharmaceuticals[3]. The formation of 6β-OHP is often used as an in vivo and in vitro marker of CYP3A4 activity[4].

Contributions of Other CYP Isoforms

While CYP3A4 is the major player, other CYP isoforms also contribute to the formation of 6β-OHP. Studies have shown that CYP3A5 and the fetal-specific CYP3A7 can also catalyze the 6β-hydroxylation of progesterone, albeit with different efficiencies[3][5]. The relative contribution of these isoforms can vary depending on genetic polymorphisms (in the case of CYP3A5) and developmental stage. In some species, other CYP3A enzymes, such as the rat CYP3A9, have also been shown to efficiently metabolize progesterone to 6β-OHP[5][6].

The following diagram illustrates the enzymatic conversion of progesterone to 6β-Hydroxyprogesterone:

Caption: Enzymatic conversion of progesterone to 6β-Hydroxyprogesterone.

Quantitative Insights into Enzymatic Activity

The efficiency of 6β-OHP formation by different CYP3A isoforms has been characterized through kinetic studies. These data are crucial for understanding the relative contributions of each enzyme to progesterone metabolism.

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP) | Reference |

| CYP3A4 | 25.6 | 58.9 | 2.3 | [5] |

| CYP3A5 | 44.4 | 4.0 | 0.09 | [5] |

| CYP3A7 | 30.3 | 0.12 | 0.004 | [5] |

| Table 1: Michaelis-Menten kinetic parameters for the formation of 6β-Hydroxyprogesterone from progesterone by recombinant human CYP3A isoforms. |

Biological Activity and Mechanism of Action

The biological significance of 6β-OHP is an area of active investigation. Its effects appear to be context-dependent and may not follow the classical pathways of steroid hormone action.

Modulation of Uterine Contractility

One of the most well-characterized physiological effects of 6β-OHP is its impact on uterine contractility. In contrast to progesterone, which promotes uterine quiescence, studies in murine models have shown that 6β-OHP can increase oxytocin-induced uterine contractions[7]. This finding suggests a potential role for 6β-OHP in the complex signaling cascades that regulate parturition.

Interaction with Steroid Receptors: A Low-Affinity Player

A key question regarding the mechanism of action of any steroid metabolite is its ability to interact with nuclear steroid receptors.

-

Progesterone Receptor (PR): While direct binding studies on 6β-OHP are limited, research on other hydroxylated progesterone derivatives suggests that hydroxylation, in general, significantly reduces binding affinity for the progesterone receptor. For instance, 17α-hydroxyprogesterone has a much lower affinity for PR compared to progesterone itself[8][9]. It is therefore plausible that 6β-OHP is a weak ligand for the classical nuclear progesterone receptors (PR-A and PR-B).

-

Glucocorticoid Receptor (GR): Progesterone and some of its metabolites can interact with the glucocorticoid receptor[8][9]. However, the binding affinity is typically much lower than that of endogenous glucocorticoids like cortisol. It is unlikely that 6β-OHP is a potent GR agonist or antagonist at physiological concentrations.

-

Mineralocorticoid Receptor (MR): Progesterone is a known antagonist of the mineralocorticoid receptor[10][11]. This action is clinically relevant, as it can counteract the sodium-retaining effects of aldosterone. Studies on other hydroxylated progestins suggest that they can also act as MR antagonists[10][12]. While the direct effect of 6β-OHP on MR has not been extensively characterized, it may contribute to the overall anti-mineralocorticoid effect of progesterone metabolites.

The following diagram illustrates the potential, though likely weak, interactions of 6β-Hydroxyprogesterone with steroid receptors.

Caption: Potential interactions of 6β-Hydroxyprogesterone with steroid receptors.

Downstream Metabolism of 6β-Hydroxyprogesterone

The metabolic fate of 6β-OHP is not fully elucidated, but it is likely not a terminal metabolite. Evidence suggests that it can undergo further enzymatic modifications. For instance, studies with rat CYP3A9 have shown that 6β-OHP can be further hydroxylated at the 21-position to form 4-pregnen-6β, 21-diol-3, 20-dione[5][6]. This indicates that 6β-OHP can serve as a substrate for other steroidogenic enzymes, potentially leading to the formation of novel, biologically active steroids.

Pathophysiological and Clinical Significance

The clinical relevance of 6β-OHP is primarily linked to its role as a biomarker for CYP3A4 activity. Altered levels of 6β-OHP can reflect changes in the metabolic capacity of this crucial enzyme due to drug-drug interactions or genetic factors.

While a direct causal link between 6β-OHP and specific diseases has not been firmly established, its pro-contractile effect on uterine tissue suggests that dysregulation of its production could potentially contribute to complications of pregnancy, such as preterm labor. However, further research is needed to validate this hypothesis in a clinical setting.

In the context of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting adrenal steroidogenesis, the measurement of various steroid precursors and metabolites is crucial for diagnosis and management[13][14][15][16][17][18][19]. While 17α-hydroxyprogesterone is the primary biomarker for 21-hydroxylase deficiency, the most common form of CAH, comprehensive steroid profiling, which could include 6β-OHP, may offer a more complete picture of the metabolic dysregulation.

Experimental Protocols for the Study of 6β-Hydroxyprogesterone

To facilitate further research into the biological role of 6β-OHP, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Enzyme Kinetics of 6β-Hydroxyprogesterone Formation

This protocol describes how to determine the kinetic parameters of 6β-OHP formation from progesterone using recombinant CYP enzymes or liver microsomes.

Workflow Diagram:

Caption: Workflow for in vitro enzyme kinetic analysis of 6β-OHP formation.

Step-by-Step Protocol:

-

Prepare Reagents:

-

100 mM Potassium phosphate buffer, pH 7.4.

-

Recombinant human CYP3A4, CYP3A5, or CYP3A7 (commercially available).

-

Pooled human liver microsomes (commercially available).

-

Progesterone stock solution in a suitable solvent (e.g., ethanol or DMSO).

-

NADPH regenerating system or NADPH stock solution.

-

Internal standard (e.g., deuterated 6β-OHP).

-

Acetonitrile for reaction termination.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, recombinant CYP enzyme or microsomes, and varying concentrations of progesterone.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate and Terminate the Reaction:

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of 6β-OHP.

-

-

Data Analysis:

-

Calculate the rate of 6β-OHP formation (velocity) at each progesterone concentration.

-

Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

-

Cell-Based Steroidogenesis Assay using H295R Cells

The human adrenocortical carcinoma cell line H295R is a widely used in vitro model for studying steroidogenesis as it expresses most of the key enzymes involved in the process.

Workflow Diagram:

Caption: Workflow for a cell-based steroidogenesis assay using H295R cells.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in multi-well plates until they reach approximately 80-90% confluency.

-

-

Treatment:

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing progesterone as a substrate and any test compounds being investigated. Include appropriate vehicle controls.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

-

Sample Collection:

-

At the end of the incubation period, collect the cell culture supernatant.

-

-

Steroid Extraction:

-

Extract the steroids from the supernatant using a suitable method, such as liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction.

-

Evaporate the solvent and reconstitute the steroid extract in a solvent compatible with the analytical method.

-

-

LC-MS/MS Analysis:

-

Analyze the steroid profile in the extracts using a validated LC-MS/MS method capable of separating and quantifying 6β-OHP and other relevant steroid hormones.

-

Quantification of 6β-Hydroxyprogesterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological matrices.

Step-by-Step Protocol:

-

Sample Preparation:

-

To a known volume of biological sample (e.g., plasma, serum, or cell culture supernatant), add an internal standard (e.g., deuterated 6β-OHP).

-

Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.

-

Evaporate the organic extract to dryness and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 6β-OHP and its internal standard to ensure specificity and accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 6β-OHP.

-

Calculate the concentration of 6β-OHP in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

6β-Hydroxyprogesterone, once primarily considered an inactive metabolite of progesterone destined for excretion, is now understood to possess biological activity and to be a key indicator of CYP3A4 function. Its role in modulating uterine contractility highlights its potential significance in reproductive physiology. While its direct interactions with classical steroid receptors appear to be weak, the possibility of it serving as a precursor for other, yet to be fully characterized, steroid hormones warrants further investigation.

Future research should focus on elucidating the complete downstream metabolic pathway of 6β-OHP and identifying the enzymes involved. A thorough characterization of its binding affinity and functional activity at a wider range of nuclear and membrane steroid receptors is also crucial. Furthermore, exploring the clinical relevance of circulating 6β-OHP levels in various physiological and pathological states, particularly in the context of pregnancy and steroid-related disorders, will provide a more complete understanding of the biological function of this intriguing progesterone metabolite. The experimental frameworks provided in this guide offer a robust starting point for researchers to contribute to this expanding field of steroid biology.

References

-

Patil, A. S., et al. (2015). Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Reproductive Sciences, 22(11), 1438–1445. [Link]

-

Quinney, S. K., et al. (2017). Characterization of Maternal and Fetal CYP3A-Mediated Progesterone Metabolism. Drug Metabolism and Disposition, 45(1), 56-63. [Link]

-

Sideso, O., et al. (1998). Progesterone 6-hydroxylation Is Catalysed by Cytochrome P-450 in the Moderate Thermophile Bacillus Thermoglucosidasius Strain 12060. The Journal of Steroid Biochemistry and Molecular Biology, 67(2), 163–169. [Link]

-

Wang, H., & Strobel, H. W. (2000). Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones. Molecular and Cellular Biochemistry, 213(1-2), 127–135. [Link]

-

Patil, A. S., et al. (2015). Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Reproductive Sciences, 22(11), 1438–1445. [Link]

-

Rege, V. H., et al. (2021). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Metabolites, 11(10), 693. [Link]

-

Attardi, B. J., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American Journal of Obstetrics and Gynecology, 197(6), 597.e1–597.e7. [Link]

-

Attardi, B. J., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins. American Journal of Obstetrics and Gynecology, 197(6), 597.e1-7. [Link]

-

Lisboa, B. P., & Gustafsson, J. A. (1969). Biosynthesis of 6 beta- and 6 alpha-hydroxyprogesterone in the human foetal liver. European Journal of Biochemistry, 9(4), 503–506. [Link]

-

Palmer, R. (1967). Metabolism in vitro of 6-hydroxyprogesterone. Biochemical Journal, 104(2), 23P. [Link]

-

Abdel-Baky, S., et al. (2010). Metabolism of 17-Alpha-Hydroxyprogesterone Caproate by Human Placental Mitochondria. Reproductive Sciences, 17(7), 655–662. [Link]

-

Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. The Journal of Endocrinology, 234(1), T125–T140. [Link]

-

Pratt, W. B. (1990). Transformation of glucocorticoid and progesterone receptors to the DNA-binding state. Journal of Steroid Biochemistry, 35(3-4), 241–246. [Link]

-

O'Reilly, J., et al. (2019). The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway. The Journal of Steroid Biochemistry and Molecular Biology, 190, 126–135. [Link]

-

Greyling, M. D., et al. (1997). Relative binding affinities and apparent Kd values of selected potential competitors for the endometrial oestrogen receptor in four nonpregnant, nonlactating female African elephants. Onderstepoort Journal of Veterinary Research, 64(2), 97–101. [Link]

-

Rog-Zielinska, E. A., et al. (2002). Corepressor binding to progesterone and glucocorticoid receptors involves the activation function-1 domain and is inhibited by molybdate. Molecular Endocrinology, 16(12), 2749–2762. [Link]

-

Caritis, S. N., et al. (2017). Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during Pregnancy. American Journal of Perinatology, 34(11), 1128–1134. [Link]

-

MedlinePlus. (2023). 17-Hydroxyprogesterone. [Link]

-

Testing.com. (2021). 17-Hydroxyprogesterone. [Link]

-

Mayo Clinic Laboratories. (n.d.). OHPG - Overview: 17-Hydroxyprogesterone, Serum. [Link]

-

Rebuffat, A. G., et al. (2015). Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia. Hormone Research in Paediatrics, 83(6), 383–389. [Link]

-

Pathology Tests Explained. (n.d.). 17-Hydroxyprogesterone. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374). [Link]

-

Venkataramanan, R., et al. (2010). Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes. Drug Metabolism and Disposition, 38(7), 1077–1081. [Link]

-

Wallace, A. M. (2014). 17-Hydroxyprogesterone in children, adolescents and adults. Annals of Clinical Biochemistry, 51(Pt 4), 411–423. [Link]

-

Galetin, A., et al. (2009). Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo. Drug Metabolism and Disposition, 37(5), 1107–1113. [Link]

-

UCSF Health. (2023). 17-OH progesterone. [Link]

-

Wikipedia. (2023). Mineralocorticoid receptor antagonist. [Link]

-

Vandevyver, S., et al. (2013). Glucocorticoids and Their Receptor Isoforms: Roles in Female Reproduction, Pregnancy, and Foetal Development. International Journal of Molecular Sciences, 14(1), 590–615. [Link]

-

Medscape. (2025). 17-Hydroxyprogesterone, Serum Reference Range. [Link]

-

Armanini, D., et al. (2002). Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor. European Journal of Endocrinology, 146(2), 255–260. [Link]

-

Leo, J. C., & Mcdonnell, D. P. (2006). Structural and Functional Analysis of Domains of the Progesterone Receptor. Vitamins and Hormones, 74, 1–32. [Link]

-

Medscape. (2023). C-17 Hydroxylase Deficiency Medication. [Link]

-

Lickwar, C. R., et al. (2017). Ancient and modern mechanisms compete in progesterone receptor activation. PLoS Genetics, 13(3), e1006632. [Link]

-

Gao, W., et al. (2019). Steroid 17-Hydroxyprogesterone in Hair Is a Potential Long-Term Biomarker of Androgen Control in Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology and Metabolism, 104(6), 2235–2244. [Link]

-

Conneely, O. M., et al. (2003). Reproductive functions of progesterone receptors. Recent Progress in Hormone Research, 58, 1–42. [Link]

-

Nemours KidsHealth. (2023). Blood Test: 17-Hydroxyprogesterone. [Link]

-

Al-Gubory, K. H., & Fowler, P. A. (2001). Analysis of progesterone receptor binding in the ovine uterus. Reproduction, 121(1), 71–78. [Link]

-

Cable, J. K., & Grider, M. H. (2023). Physiology, Progesterone. In StatPearls. StatPearls Publishing. [Link]

-

Rupa Health. (n.d.). 17-Hydroxyprogesterone. [Link]

Sources

- 1. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. [PDF] Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia | Semantic Scholar [semanticscholar.org]

- 13. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]

- 14. testing.com [testing.com]

- 15. OHPG - Overview: 17-Hydroxyprogesterone, Serum [mayocliniclabs.com]

- 16. 17-Hydroxyprogesterone | Pathology Tests Explained [pathologytestsexplained.org.au]

- 17. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ucsfhealth.org [ucsfhealth.org]

- 19. emedicine.medscape.com [emedicine.medscape.com]

6β-Hydroxyprogesterone: An Endogenous Metabolite of Progesterone - A Technical Guide

Abstract

Progesterone, a cornerstone steroid hormone, undergoes extensive metabolic transformation, leading to a diverse array of biologically active and inactive compounds. Among these, 6β-hydroxyprogesterone emerges as a significant metabolite, primarily formed through the catalytic activity of cytochrome P450 enzymes. This technical guide provides a comprehensive exploration of 6β-hydroxyprogesterone as an endogenous metabolite. We will delve into its biochemical synthesis, physiological relevance, and the state-of-the-art analytical methodologies for its precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of progesterone metabolism and the nuanced role of its derivatives.

Introduction: The Metabolic Fate of Progesterone

Progesterone is an essential endogenous steroid hormone pivotal in the menstrual cycle, pregnancy, and embryogenesis in humans and other species[1][2]. Produced primarily by the corpus luteum, placenta, and adrenal glands, progesterone's physiological effects are tightly regulated not only by its synthesis but also by its metabolic clearance[2][3]. The metabolism of progesterone is a complex process involving multiple enzymatic pathways, leading to over 30 different metabolites[4]. These pathways predominantly involve reduction and hydroxylation reactions[1].

Hydroxylation, a key step in steroid metabolism, is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes[5][6]. These reactions increase the polarity of the steroid molecule, facilitating its eventual excretion. While several hydroxylated metabolites of progesterone exist, 6β-hydroxylation represents a major route of its metabolism[1]. The resulting metabolite, 6β-hydroxyprogesterone, provides a window into the activity of specific CYP enzymes and holds potential as a biomarker in various physiological and pathological states.

Biochemical Synthesis of 6β-Hydroxyprogesterone

The conversion of progesterone to 6β-hydroxyprogesterone is primarily an oxidative process catalyzed by specific cytochrome P450 enzymes.

The Role of Cytochrome P450 Enzymes

The cytochrome P450 3A (CYP3A) family of enzymes is the main catalyst for the 6β-hydroxylation of progesterone in humans[1][5]. Specifically, CYP3A4 is responsible for approximately 70% of the CYP-mediated metabolism of progesterone, with 6β-hydroxylation being the principal transformation[1]. In addition to CYP3A4, other isoforms such as CYP3A5 and the fetal-specific CYP3A7 are also involved[5]. Studies have also indicated that a female-specific isoform in rats, P450 3A9, efficiently catalyzes the metabolism of progesterone to form 6β-hydroxyprogesterone, among other products[7].

The enzymatic reaction involves the insertion of a hydroxyl group at the 6β position of the progesterone steroid ring. This biotransformation occurs predominantly in the liver, which is a major site of drug and steroid metabolism[8][9]. However, 6β-hydroxylase activity has also been identified in other tissues, including the adrenal glands, placenta, and even the kidneys in humans[10].

Figure 1: Enzymatic conversion of progesterone to 6β-hydroxyprogesterone.

Regulation of CYP3A Activity and its Impact

The expression and activity of CYP3A enzymes are influenced by various factors, including genetic polymorphisms, hormonal regulation, and exposure to xenobiotics. For instance, progesterone itself can induce the expression of CYP3A4 and CYP3A5[8]. This suggests a potential feedback mechanism where high levels of progesterone can upregulate its own metabolism. The induction of CYP3A enzymes is a critical consideration in pharmacology, as it can lead to drug-drug interactions.

Physiological and Pharmacological Significance

While often considered a step towards inactivation and excretion, 6β-hydroxyprogesterone may possess its own biological activities and has implications in clinical pharmacology.

Biological Activity

Some studies suggest that metabolites of progesterone can have biological effects. For instance, research in murine models has explored the impact of CYP3A metabolites of progesterone on uterine contractility[5]. While the direct, potent effects of 6β-hydroxyprogesterone are not as well-characterized as its parent compound, its formation represents a significant metabolic pathway that can influence the overall progestogenic environment. It is plausible that 6β-hydroxylation serves as a mechanism to modulate the levels of active progesterone, thereby fine-tuning its physiological effects[10].

A Potential Biomarker

The measurement of 6β-hydroxyprogesterone can serve as an in vivo marker of CYP3A4 activity. Since CYP3A4 is a major enzyme in the metabolism of a vast number of drugs, understanding its activity in an individual can be crucial for personalized medicine. By measuring the ratio of 6β-hydroxyprogesterone to progesterone, researchers can gain insights into the metabolic capacity of an individual's CYP3A4 enzymes.

Relevance in Drug Development

The interaction of new chemical entities with CYP3A4 is a critical assessment in drug development. Progesterone is often used as a probe substrate in in vitro assays to evaluate the inhibitory or inductive potential of drug candidates on CYP3A4 activity. The formation of 6β-hydroxyprogesterone is the measured endpoint in these assays. Furthermore, understanding how co-administered drugs might affect progesterone metabolism is important, especially in contexts like hormone replacement therapy or during pregnancy[11][12].

Analytical Quantification of 6β-Hydroxyprogesterone

Accurate and sensitive quantification of 6β-hydroxyprogesterone is essential for both research and clinical applications. While immunoassays have been traditionally used for steroid hormone measurement, they can suffer from cross-reactivity and lack of specificity[13][14]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the definitive and precise measurement of steroid metabolites[15][16].

Sample Preparation: The Foundation of Accurate Measurement

The choice of sample preparation technique is critical to remove interfering substances from the biological matrix (e.g., plasma, serum, tissue homogenate) and to concentrate the analyte of interest.

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, may not be highly selective. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High selectivity, good concentration factor, amenable to automation. | Can be more expensive, requires method development. |

A robust SPE protocol is often preferred for its cleanliness and selectivity.

Experimental Protocol: Solid-Phase Extraction (SPE) of 6β-Hydroxyprogesterone from Human Plasma

-

Sample Pre-treatment: To 500 µL of human plasma, add an internal standard (e.g., deuterated 6β-hydroxyprogesterone) to correct for analytical variability.

-

Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the 6β-hydroxyprogesterone and internal standard with 1 mL of methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Causality: The use of a mixed-mode SPE sorbent provides both hydrophobic and hydrophilic retention, allowing for effective capture of the moderately polar 6β-hydroxyprogesterone while enabling efficient removal of both polar (salts) and non-polar (lipids) interferences. The internal standard is crucial for ensuring accuracy by accounting for any analyte loss during the extraction process and for variations in instrument response.

LC-MS/MS Analysis: The Gold Standard for Quantification

LC-MS/MS provides high sensitivity and selectivity for the quantification of 6β-hydroxyprogesterone, even at low endogenous concentrations.

Figure 2: A typical workflow for the LC-MS/MS analysis of 6β-hydroxyprogesterone.

Experimental Protocol: LC-MS/MS Quantification

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water and methanol (or acetonitrile), often with a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical scale columns.

-

Rationale: The C18 stationary phase provides good retention for the steroid, and the gradient elution allows for the separation of 6β-hydroxyprogesterone from other isomeric and isobaric interferences.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally effective for 6β-hydroxyprogesterone. Atmospheric pressure chemical ionization (APCI) can also be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

-

Example MRM Transitions for 6β-Hydroxyprogesterone:

-

Precursor Ion (Q1): m/z 331.2

-

Product Ion (Q3): m/z 109.1 (This is a common fragment, specific transitions should be optimized in-house).

-

-

-

Rationale: MRM provides a high degree of certainty in analyte identification and quantification by monitoring a specific fragmentation pattern, which is unique to the molecule of interest. This minimizes the risk of reporting false positives due to co-eluting, isobaric compounds.

-

Table 2: Typical LC-MS/MS Parameters for 6β-Hydroxyprogesterone Analysis

| Parameter | Typical Setting | Rationale for Choice |

| LC Column | C18, sub-2 µm particle size | High-resolution separation of steroid isomers. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI. |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Elutes the analyte from the reversed-phase column. |

| Ionization Mode | Positive Electrospray (ESI+) | Good ionization efficiency for progesterone and its metabolites. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |

Conclusion and Future Perspectives

6β-hydroxyprogesterone is a major endogenous metabolite of progesterone, formed primarily by the action of CYP3A enzymes. Its study provides valuable insights into the metabolic fate of progesterone and the activity of a crucial family of drug-metabolizing enzymes. The continued development and application of advanced analytical techniques, particularly LC-MS/MS, will further elucidate the physiological roles of 6β-hydroxyprogesterone and its potential as a clinical biomarker. For professionals in drug development, a thorough understanding of the pathways leading to 6β-hydroxyprogesterone formation is indispensable for predicting and managing drug-drug interactions involving CYP3A4 substrates and modulators. Future research should focus on delineating the specific biological activities of 6β-hydroxyprogesterone and its clinical utility in various endocrine and metabolic disorders.

References

- Title: Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PMC - NIH Source: National Institutes of Health URL

- Title: Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones - PubMed Source: PubMed URL

- Title: Isoform-Specific Regulation of Cytochromes P450 Expression by Estradiol and Progesterone - PMC - NIH Source: National Institutes of Health URL

- Title: Synthesis and properties of two new steroid hydroperoxides: an alternative pathway for the formation of 6beta-hydroxyprogesterone - PubMed Source: PubMed URL

- Title: Progesterone metabolism by major cytochrome P450 enzymes denoting major...

- Title: Role of Human Cytochrome P450 3A4 in Metabolism of Medroxyprogesterone Acetate Source: American Association for Cancer Research URL

- Title: In vitro 6 beta-hydroxylation of progesterone in human renal tissue - PubMed Source: PubMed URL

- Title: Progesterone - Wikipedia Source: Wikipedia URL

- Title: Biosynthesis of 6 beta- and 6 alpha-hydroxyprogesterone in the human foetal liver - PubMed Source: PubMed URL

- Title: Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC - NIH Source: National Institutes of Health URL

- Title: 6beta-hydroxyprogesterone - ClinPGx Source: ClinPGx URL

- Title: Hydroxyprogesterone Interactions - Drugs.

- Title: Hyprogesterone Interactions - Drugs.

- Title: Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine - MDPI Source: MDPI URL

- Title: Physiology, Progesterone - StatPearls - NCBI Bookshelf - NIH Source: National Institutes of Health URL

- Title: 6beta-Hydroxyprogesterone | C21H30O3 | CID 200149 - PubChem - NIH Source: National Institutes of Health URL

- Title: LC/MS/MS Method for the Quantification of Endogenous Steroids in Oral Fluids using the QTRAP® 5500 - SCIEX Source: SCIEX URL

- Title: Hydroxyprogesterone and Paracetamol Interactions - Drugs.

- Title: progesterone biosynthesis | Pathway - PubChem - NIH Source: National Institutes of Health URL

- Title: Key to Life: Physiological Role and Clinical Implications of Progesterone - PMC Source: National Institutes of Health URL

- Title: High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes Source: Thermo Fisher Scientific URL

- Title: Key to Life: Physiological Role and Clinical Implications of Progesterone - PubMed Source: PubMed URL

- Title: Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed Source: PubMed URL

- Title: LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - NIH Source: National Institutes of Health URL

- Title: Critical appraisal of the efficacy, safety, and patient acceptability of hydroxyprogesterone caproate injection to reduce the risk of preterm birth - NIH Source: National Institutes of Health URL

- Title: Biosynthetic Pathways for Corticoids and Androgen Formation in Human Fetal Adrenal Tissue in Vitro - PubMed Source: PubMed URL

- Title: 17-Hydroxyprogesterone - Testing.

- Title: OHPG - Overview: 17-Hydroxyprogesterone, Serum - Mayo Clinic Laboratories Source: Mayo Clinic Laboratories URL

- Title: 17-Hydroxyprogesterone: MedlinePlus Medical Test Source: MedlinePlus URL

- Title: Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - MDPI Source: MDPI URL

- Title: 17-Hydroxyprogesterone in children, adolescents and adults - PubMed Source: PubMed URL

- Title: 17α-Hydroxyprogesterone - Wikipedia Source: Wikipedia URL

- Title: Quantitation of 17-OH-progesterone (OHPG) for diagnosis of congenital adrenal hyperplasia (CAH)

- Title: Serum 17-Hydroxyprogesterone is a Potential Biomarker for Evaluating Intratesticular Testosterone - PubMed Source: PubMed URL

- Title: 17-hydroxyprogesterone caproate significantly improves clinical characteristics of preeclampsia in the reduced uterine perfusion pressure rat model - PubMed Source: PubMed URL

- Title: Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - ResearchGate Source: ResearchGate URL

- Title: Pharmacology of Hydroxyprogesterone Caproate ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube Source: YouTube URL

- Title: 17-Hydroxyprogesterone, Serum Reference Range Source: Medscape URL

- Title: 17-Hydroxyprogesterone - Cleveland HeartLab, Inc.

- Title: Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC - PubMed Central Source: PubMed Central URL

- Title: Clinical utility of serum 17-hydroxyprogesterone as a marker for medical therapy for male infertility: recommendations based on clinical scenarios - PubMed Source: PubMed URL

- Title: What is the mechanism of Hydroxyprogesterone Caproate?

- Title: 17-Hydroxyprogesterone - Pathology Tests Explained Source: Pathology Tests Explained URL

Sources

- 1. Progesterone - Wikipedia [en.wikipedia.org]

- 2. Physiology, Progesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]

- 4. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoform-Specific Regulation of Cytochromes P450 Expression by Estradiol and Progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 6 beta- and 6 alpha-hydroxyprogesterone in the human foetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro 6 beta-hydroxylation of progesterone in human renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. drugs.com [drugs.com]

- 13. sciex.com [sciex.com]

- 14. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitation of 17-OH-progesterone (OHPG) for diagnosis of congenital adrenal hyperplasia (CAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of 6β-Hydroxyprogesterone from Biological Samples: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6β-Hydroxyprogesterone (6β-OHP) is a crucial metabolite of progesterone, primarily formed by the cytochrome P450 3A4 (CYP3A4) enzyme. Its endogenous levels serve as a sensitive and specific biomarker for assessing in vivo CYP3A4 activity, a critical parameter in drug development and clinical pharmacology. This guide provides a comprehensive overview of the discovery, biological significance, and state-of-the-art methodologies for the isolation and quantification of 6β-Hydroxyprogesterone from various biological matrices. We delve into the causality behind experimental choices, from sample collection and preparation to advanced analytical techniques, ensuring a robust and self-validating approach. This document is intended to equip researchers and drug development professionals with the technical expertise required to accurately measure this important biomarker.

Introduction: The Significance of 6β-Hydroxyprogesterone

Progesterone is an essential steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Its metabolism is a complex process yielding numerous derivatives, one of which is 6β-hydroxyprogesterone. The discovery of 6β-OHP biosynthesis in human tissues dates back to studies on fetal liver and placental metabolism, which identified it as a significant metabolic product.[1][2]

The primary significance of 6β-OHP in modern biomedical research lies in its role as an endogenous biomarker for the activity of Cytochrome P450 3A4 (CYP3A4).[3][4][5] CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs.[6] Therefore, predicting and assessing the induction or inhibition of CYP3A4 by new drug candidates is a cornerstone of drug-drug interaction (DDI) studies. By measuring the baseline and post-treatment levels of an endogenous substrate's metabolite like 6β-OHP, researchers can evaluate a drug's effect on CYP3A4 activity without administering an exogenous probe substrate, such as midazolam.[3]

Biosynthesis and Metabolic Pathway

6β-Hydroxyprogesterone is formed from its parent compound, progesterone, through a hydroxylation reaction. This conversion is predominantly catalyzed by the CYP3A4 enzyme, which is highly expressed in the liver and to a lesser extent in other tissues.[7][8] The reaction introduces a hydroxyl group at the 6β position of the steroid nucleus.

The rate of this metabolic conversion is directly proportional to the activity of the CYP3A4 enzyme. Therefore, changes in the concentration of 6β-OHP, often expressed as a ratio to the parent compound progesterone, can reflect the induction or inhibition of CYP3A4.

Caption: Metabolic conversion of Progesterone to 6β-Hydroxyprogesterone by CYP3A4.

Biological Matrices and Sample Handling

Accurate quantification of 6β-OHP begins with meticulous sample collection and handling. The choice of biological matrix depends on the study design and required sensitivity.

-

Plasma/Serum: The most common matrices for assessing systemic concentrations. Blood should be collected in appropriate tubes (e.g., EDTA for plasma, or serum separator tubes). For serum, allow the blood to clot before centrifugation.[9] Plasma or serum should be separated promptly by centrifugation and stored at -80°C to prevent degradation.

-

Urine: Useful for non-invasive sample collection and assessing metabolite excretion over time. Urine samples should be collected over a specified period (e.g., 24 hours) and stored at -20°C or lower. The ratio of 6β-hydroxycortisol to cortisol in urine is a well-established marker for CYP3A4 activity, and similar principles can be applied to 6β-OHP.[4][5]

-

In Vitro Systems: Human liver microsomes (HLMs) are frequently used in early drug development to study metabolic pathways and enzyme kinetics in a controlled environment.[10]

Causality Behind Handling: Steroids are susceptible to enzymatic degradation and chemical modification. Prompt separation of plasma/serum and freezing at low temperatures (-80°C) minimizes enzymatic activity and preserves the integrity of the analyte, ensuring that the measured concentration reflects the true in vivo state.

Core Methodologies for Isolation and Quantification

The low endogenous concentrations of 6β-OHP necessitate highly sensitive and selective analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[11][12][13]

Caption: General experimental workflow for LC-MS/MS analysis of 6β-OHP.

Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to isolate 6β-OHP from complex biological matrices, remove interfering substances (e.g., phospholipids, proteins), and concentrate the analyte.[14]

Internal Standard: Before extraction, a stable isotope-labeled internal standard (SIL-IS), such as deuterated 6β-hydroxyprogesterone (e.g., d8-6β-OHP), must be added to all samples, calibrators, and quality controls.

-

Expertise & Causality: The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences similar extraction recovery and matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations introduced during sample preparation and analysis are normalized, ensuring high precision and accuracy.[12]

A. Liquid-Liquid Extraction (LLE) LLE is a robust and widely used technique for steroid extraction.[15][16]

-

Step 1: Solvent Addition: Add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol) to the aqueous sample (e.g., plasma).[16][17]

-

Step 2: Mixing: Vortex vigorously to facilitate the transfer of the lipophilic steroid from the aqueous phase to the organic phase.

-

Step 3: Phase Separation: Centrifuge to achieve a clean separation of the two phases.

-

Step 4: Evaporation & Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a mobile phase-compatible solution.[16]

B. Solid-Phase Extraction (SPE) SPE offers cleaner extracts and can be automated for higher throughput.

-

Step 1: Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water. This activates the stationary phase.

-

Step 2: Loading: Load the pre-treated sample onto the cartridge. 6β-OHP will be retained on the sorbent.

-

Step 3: Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences like salts.

-

Step 4: Elution: Elute the 6β-OHP with a strong organic solvent (e.g., methanol or acetonitrile).

-

Step 5: Evaporation & Reconstitution: Evaporate the eluate and reconstitute as with LLE.